molecular formula C18H21KN2O5S B075001 Propicillin potassium CAS No. 1245-44-9

Propicillin potassium

Cat. No. B075001
CAS RN: 1245-44-9
M. Wt: 416.5 g/mol
InChI Key: ULBKMFLWMIGVOJ-CFXUUZMDSA-M
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Description

Propicillin potassium is a semi-synthetic antibiotic related to penicillin . It is similar to benzylpenicillin and is particularly used in streptococcal infections. It is not resistant to penicillinase and is acid-resistant, which allows it to be used orally as the potassium salt .


Molecular Structure Analysis

The molecular formula of Propicillin potassium is C18H21KN2O5S . The exact mass is 416.0808 and the molecular weight is 416.533 . The IUPAC name is potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .


Physical And Chemical Properties Analysis

Propicillin potassium has a water solubility of 0.145 mg/mL . It has a logP of 2.2 according to ALOGPS and 1.85 according to Chemaxon . The pKa (Strongest Acidic) is 3.39 and the pKa (Strongest Basic) is -4.9 .

Scientific Research Applications

  • Odontogenic Infections : Propicillin potassium was effective and well-tolerated as an antibiotic supplement for surgical therapy in odontogenic infections. In a clinical trial, patients treated with propicillin showed marked improvement in symptoms with minimal side effects (Walz & Gerlach, 1991).

  • Antimicrobial Activity : Galangin, an antimicrobial principle of propolis and Helichrysum aureonitens, showed a significant increase in potassium loss from Staphylococcus aureus cells when compared to control. This indicates potential cytoplasmic membrane damage, which could be relevant for the use of propicillin in antibacterial applications (Cushnie & Lamb, 2005).

  • Chronic Bronchitis : Propicillin was evaluated for its effectiveness in treating chronic bronchitis, comparing its efficacy and toleration with penicillin V and oxytetracycline. The study focused on dosages and duration of treatment, providing insights into its use for respiratory infections (Pugh, 1964).

  • Recurrent Aphthous Ulceration : A study explored the effectiveness of penicillin G potassium troches in treating minor recurrent aphthous ulcerations. It found that penicillin G potassium significantly reduced ulcer size and alleviated pain, with minimal adverse reactions (Zhou et al., 2010).

  • Wound Healing : Research investigated whether doses of penicillin G potassium used in clinical practice could interfere with wound healing. The study suggested that the commonly used doses do not pose a risk to wound healing (Pohl & Hunt, 1970).

  • Cholestasis Associated with Amoxicillin-Clavulanate Potassium : Amoxicillin-clavulanate potassium, a combination drug including a penicillin, was associated with cases of cholestasis and hepatic dysfunction, which were reversible upon cessation of the drug (Reddy, Brillant, & Schiff, 1989).

  • Epilepsy Research : Penicillin-induced epileptiform activity in rats was used to investigate the basic neuronal mechanisms of epilepsy, providing insights into the potential neurological effects of penicillin compounds (Canan, Ankaralı, & Marangoz, 2008).

Safety And Hazards

Safety measures for handling Propicillin potassium include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11?,12-,13+,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBKMFLWMIGVOJ-CFXUUZMDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21KN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propicillin potassium

CAS RN

1245-44-9
Record name Propicillin potassium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propicillin potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPICILLIN POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RXW2P83Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Tsuji, E Miyamoto, T Yamana - Journal of Pharmacy and …, 1978 - academic.oup.com
… Penicillins (cloxacillin sodium, propicillin potassium, phenethicillin potassium, penicillin V potassium, penicillin G potassium and cyclacillin anhydrate) were kindly supplied by Meiji …
Number of citations: 20 academic.oup.com
H BUNDGAARD, K Ilver - Journal of Pharmacy and …, 1972 - academic.oup.com
… Ltd., Copenhagen ; phenoxymethylpenicillin potassium from Bayer, Germany; cloxacillin sodium, methicillin sodium, carbenicillin sodium, phenethicillin potassium, propicillin potassium, …
Number of citations: 142 academic.oup.com
C Walz, KL Gerlach - ZWR, 1991 - europepmc.org
In an open clinical trial 51 patients suffering from odontogenous infections were treated with 3 mega units of propicillin (potassium salt) daily for a period of 5 to 10 days. During the …
Number of citations: 2 europepmc.org
BA Watts, I Phillips, MW Stoate - Journal of Antimicrobial …, 1977 - academic.oup.com
… sodium, cloxacillin sodium, flucloxacillin, mecillinam, methicillin sodium, phenoxymethylpenicillin potassium, phenethicillin potassium, propicillin potassium, ticarcillin. Sodium nafcillin …
Number of citations: 8 academic.oup.com
A Tsuji, E Miyamoto, M Matsuda, K Nishimura… - Journal of …, 1982 - Elsevier
… following (3-lactam antibiotics were used as supplied: propicillin potassium' (993 pg/mg), penicillin V potassium2 (1490 U/mg), and cefazolin sodium:l(966 Fg/mg). Free acid of penicillin …
Number of citations: 29 www.sciencedirect.com
AC Munro, MG Chainey, SR Woroniecki - Journal of Pharmaceutical …, 1978 - Elsevier
… Propicillin Penicilloic Acid-Propicillin potassium (22 g) was hydrolyzed in water (110 ml). An equal volume of methyl acetate was added, and the pH was adjusted to 2.4 by addition of 5 …
Number of citations: 42 www.sciencedirect.com
L Grčevska, M Polenaković - Nephron, 1996 - scholar.archive.org
Dear Sir, Acute interstitial nephritis (AIN), also called tubulointerstitial nephritis, is frequently associated with hypersensitivity reactions to medications such as antibiotics or nonsteroidal …
Number of citations: 3 scholar.archive.org
P Vermeij - Pharmaceutisch weekblad, 1979 - Springer
… oxymethylpenicillin potassium and propicillin potassium were supplied by Gist-Brocades (Delft); phenethicillin potassium was supplied by Beecham Farma (Amstelveen). Reference …
Number of citations: 4 link.springer.com
H Suido, Y Yamamoto - Japanese Journal of Oral Biology, 1988 - jstage.jst.go.jp
The purpose of this study was to evaluate antibotics effective for periodontopathic bacteria as chemotherapeutic agents for periodontitis. Antimicrobial activities of 102 antibiotics (25 …
Number of citations: 0 www.jstage.jst.go.jp
WHO Expert Committee on Specifications for … - 1965 - apps.who.int
TECHNICAL, REPORT SERIES Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated …
Number of citations: 2 apps.who.int

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